Methyltetrazine-NHS ester functions as an amine-reactive building block. This means it readily reacts with primary amines, which are functional groups commonly found in biomolecules like proteins and DNA [, , ]. The NHS (N-hydroxysuccinimide) ester moiety in the molecule facilitates this reaction by forming a stable bond with the primary amine at neutral or slightly basic pH [, , ].
Methyltetrazine-NHS ester is a chemical compound characterized by its molecular formula and a molecular weight of 327.29 g/mol. It is a red crystalline solid that exhibits high purity (>95% by HPLC) and is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran . This compound features a heterobifunctional structure, incorporating both a tetrazine moiety and an N-hydroxysuccinimide (NHS) ester, which makes it highly reactive with primary amines, such as those found in lysine residues of proteins .
Methyltetrazine-NHS ester primarily participates in inverse-electron demand Diels-Alder cycloaddition reactions. This reaction allows for the conversion of azido-containing peptides or proteins into tetrazine-modified forms without the need for catalysts or auxiliary reagents. The reaction exhibits exceptional kinetics, with rate constants exceeding , making it one of the fastest bioorthogonal reactions available . The NHS ester component reacts with primary amines at neutral to slightly basic pH to form stable covalent bonds, facilitating protein labeling and conjugation .
The biological activity of Methyltetrazine-NHS ester is significant in bioconjugation applications. Its ability to react selectively with primary amines makes it useful for modifying proteins and peptides without interfering with other functional groups present in biological samples. The compound's biocompatibility allows for efficient click reactions under mild conditions, enhancing its utility in various biological contexts .
Methyltetrazine-NHS ester can be synthesized through several methods, typically involving the coupling of tetrazine derivatives with NHS esters. The synthesis often requires careful control of reaction conditions to ensure the formation of the desired product while minimizing by-products. Specific protocols may vary based on the starting materials and desired purity levels but generally involve standard organic synthesis techniques such as solvent extraction and chromatographic purification .
The applications of Methyltetrazine-NHS ester are diverse and include:
Interaction studies involving Methyltetrazine-NHS ester focus on its reactivity with various biomolecules, particularly those containing primary amines. These studies demonstrate that the compound can effectively form stable linkages with proteins and peptides, allowing researchers to investigate protein interactions and dynamics in biological systems. The unique kinetics of the inverse-electron demand Diels-Alder reaction further enhance its applicability in live-cell assays and other dynamic biological environments .
Methyltetrazine-NHS ester is part of a broader class of tetrazine-based compounds that share similar functionalities but differ in specific properties or applications. Notable similar compounds include:
Compound | Key Features | Unique Aspects |
---|---|---|
Methyltetrazine-NHS Ester | Fast kinetics, selective amine reactivity | Exceptional reaction rates (>800 s^{-1}) |
Tetrazine-PEG4-NHS Ester | Enhanced water solubility due to PEG spacer | Reduces aggregation; improves solubility |
Tetrazine-Alkyne Conjugates | Utilizes alkyne groups for bioconjugation | Different reactivity profile |
Dibenzocyclooctyne Derivatives | Bioorthogonal but slower than tetrazines | Varies in selectivity and kinetic performance |
Methyltetrazine-NHS ester stands out due to its rapid reaction kinetics and high specificity for primary amines, making it a valuable tool in modern biochemical research.